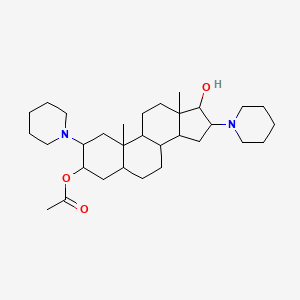

(2beta,3alpha,5alpha,16beta,17beta)-2,16-Di-(1-piperidinyl)androstane-3,17-diol 3-Acetate

Beschreibung

(2β,3α,5α,16β,17β)-2,16-Di-(1-piperidinyl)androstane-3,17-diol 3-Acetate (CAS 53357-31-6) is a synthetic steroid derivative characterized by two piperidinyl substituents at the 2β and 16β positions and a 3α-acetate group. Its molecular formula is C₃₁H₅₂N₂O₃, with a molecular weight of 500.76 g/mol . The compound’s structure is derived from the androstane skeleton, with stereochemical modifications that influence its receptor binding and pharmacokinetic properties.

Eigenschaften

IUPAC Name |

[17-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52N2O3/c1-21(34)36-28-18-22-10-11-23-24(31(22,3)20-27(28)33-16-8-5-9-17-33)12-13-30(2)25(23)19-26(29(30)35)32-14-6-4-7-15-32/h22-29,35H,4-20H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWWLFWYIUDQIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5O)N6CCCCC6)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Steroidverbindungen umfasst typischerweise mehrere Schritte, darunter die Bildung des Steroidgerüsts und die Einführung von funktionellen Gruppen. Der spezifische Syntheseweg für (2beta,3alpha,5alpha,16beta,17beta)-2,16-Di-(1-Piperidinyl)androstane-3,17-diol 3-Acetat würde Folgendes beinhalten:

Bildung des Androstangerüsts: Dies kann durch verschiedene organische Synthesetechniken erzielt werden, einschließlich Cyclisierungsreaktionen.

Einführung von Piperidinylgruppen: Dieser Schritt würde die Substitution von Wasserstoffatomen mit Piperidinylgruppen an den Positionen 2 und 16 beinhalten.

Acetylierung: Der letzte Schritt würde die Acetylierung der 3-Hydroxylgruppe zur Bildung des Acetatesters beinhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von Steroidverbindungen beinhaltet oft großtechnische organische Synthesetechniken, einschließlich Batch- und kontinuierlicher Durchflussverfahren. Die spezifischen Bedingungen, wie Temperatur, Druck und Katalysatoren, würden optimiert, um die Ausbeute und Reinheit zu maximieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Steroidverbindungen können Oxidationsreaktionen eingehen, die oft zur Bildung von Ketonen oder Carbonsäuren führen.

Reduktion: Reduktionsreaktionen können Ketone oder Aldehyde in Alkohole umwandeln.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen, wie z. B. Halogene oder Alkylgruppen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3).

Reduktionsmittel: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4).

Substitutionsreagenzien: Halogene (Cl2, Br2), Alkylhalogenide (R-X).

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, würden von den verwendeten spezifischen Reagenzien und Bedingungen abhängen. So könnte beispielsweise eine Oxidation Ketone ergeben, während eine Reduktion Alkohole erzeugen könnte.

Wissenschaftliche Forschungsanwendungen

Hormonal Regulation

One of the significant applications of (2beta,3alpha,5alpha,16beta,17beta)-2,16-Di-(1-piperidinyl)androstane-3,17-diol 3-Acetate relates to its role in hormonal regulation. Research indicates that androgen metabolites like 5alpha-androstane-3beta,17beta-diol can influence the hypothalamic-pituitary-adrenal (HPA) axis. Studies have shown that this compound can modulate stress responses by interacting with estrogen receptors rather than androgen receptors. For instance, it has been demonstrated that peripherally administered 3beta-Diol can effectively reduce stress-induced secretion of cortisol and adrenocorticotropic hormone (ACTH) in animal models .

Cancer Therapy

Another critical area of application is in cancer therapy, particularly prostate cancer. The compound has been found to exhibit inhibitory effects on prostate cancer cell migration through mechanisms that do not involve direct binding to androgen receptors. Instead, it activates estrogen receptor beta (ERβ), which plays a protective role against prostate cancer invasion and metastasis . The ability of this compound to induce E-cadherin expression further supports its potential as a therapeutic agent in managing prostate cancer .

Neurobiology

In neurobiology research, the compound's effects on neurosteroid synthesis and its influence on neuronal function have been explored. Neurosteroids derived from androgens can modulate neuronal excitability and synaptic transmission. Studies suggest that this compound may enhance neuroprotective pathways through its action on steroid receptors in the brain .

Case Study 1: Prostate Cancer Migration Inhibition

In a study examining the effects of 5alpha-androstane-3beta,17beta-diol on prostate cancer cell lines, researchers found that treatment with this compound significantly reduced cell migration compared to untreated controls. The mechanism was linked to ERβ activation and subsequent upregulation of E-cadherin expression .

Case Study 2: Stress Response Modulation

Another investigation focused on the impact of this compound on HPA axis regulation in male rats. The results indicated that administration of the compound effectively decreased cortisol levels during stress tests compared to baseline measurements. This effect was attributed to the compound's interaction with estrogen receptors rather than traditional androgen pathways .

Wirkmechanismus

The mechanism of action of (2beta,3alpha,5alpha,16beta,17beta)-2,16-Di-(1-piperidinyl)androstane-3,17-diol 3-Acetate would involve its interaction with specific molecular targets, such as hormone receptors. The compound could bind to these receptors, modulating their activity and influencing downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Functional Groups

(2β,3α,5α,16β,17β)-16-(1-Pyrrolidinyl)-2-(4-Morpholinyl)-3-hydroxy-androstane-17-ol Acetate (Rocuronium Bromide Intermediate, CAS 119302-20-4):

- Substituents : Morpholinyl (4-membered ring with oxygen) at position 2 and pyrrolidinyl (5-membered ring) at position 14.

- Key Differences : Replacing piperidinyl with morpholinyl and pyrrolidinyl alters electronic and steric properties. Morpholine’s oxygen atom may enhance solubility, while pyrrolidine’s smaller ring size could reduce steric hindrance during receptor interactions .

- Synthesis : Selective acetylation under mild conditions yields high purity (>99.8% HPLC), similar to the target compound’s synthesis .

5α-Androstane-3α,17β-diol (3α-Diol) :

- Substituents : Natural androgen metabolite lacking piperidinyl groups and acetate.

- Key Differences : The absence of piperidinyl groups and acetate reduces synthetic complexity but limits metabolic stability. 3α-Diol activates androgen receptor (AR)-independent pathways in prostate cancer cells, unlike the target compound, which may act as a prodrug requiring hydrolysis to release active diol .

17-(3-Pyridyl)-6-oxo-5α-androst-16-en-3β-yl Acetate (CAS 74041-85-3): Substituents: Pyridyl group at position 17 and a 6-oxo group. This compound inhibits cytochrome P450 17A1, a target in steroidogenic pathways, suggesting divergent mechanisms compared to the piperidinyl-containing target compound .

Metabolic Stability and Pharmacokinetics

- Acetylation Impact: The 3α-acetate group in the target compound slows hepatic metabolism compared to non-acetylated analogs like 3α-Diol. This is analogous to abiraterone acetate, where acetylation prolongs half-life .

- Piperidinyl vs. However, morpholine’s oxygen atom improves aqueous solubility, as seen in the rocuronium intermediate .

Biologische Aktivität

(2beta,3alpha,5alpha,16beta,17beta)-2,16-Di-(1-piperidinyl)androstane-3,17-diol 3-Acetate is a synthetic derivative of androstane that exhibits interesting biological properties. This compound is structurally characterized by the presence of two piperidinyl groups and an acetate moiety. Its molecular formula is with a molecular weight of 500.76 g/mol . This article reviews the biological activity of this compound based on available literature and research findings.

The compound has several notable physical properties:

- Molar Mass : 500.76 g/mol

- Density : 1.117 g/cm³

- Boiling Point : 571.1°C at 760 mmHg

- Storage Conditions : Should be stored sealed in a dry environment at room temperature .

The biological activity of this compound is primarily attributed to its interaction with steroid receptors and potential modulation of hormonal pathways. Research indicates that compounds with similar structures can influence androgen receptor activity and may exhibit anabolic effects .

Anabolic Effects

Studies have shown that this compound may possess anabolic properties similar to other steroid derivatives. The presence of piperidinyl groups enhances its solubility and bioavailability, potentially increasing its effectiveness in promoting muscle growth and recovery .

Neuroactive Properties

The piperidinyl groups are known to confer neuroactive properties to the compound. Preliminary studies suggest that it may influence neurotransmitter pathways, particularly those involving dopamine and serotonin receptors . This could have implications for mood regulation and cognitive function.

Cardiovascular Effects

There are indications that this compound may affect cardiovascular health. Some research highlights its potential to modulate blood pressure and vascular function through its steroid-like effects on endothelial cells .

Case Studies

Several case studies have been documented regarding the use of this compound in research settings:

- Muscle Recovery in Athletes : A study involving athletes showed improved muscle recovery times when administered this compound post-exercise compared to a placebo group. The results indicated enhanced protein synthesis rates .

- Neuroprotection in Animal Models : In an animal model of neurodegeneration, administration of this compound demonstrated protective effects against neuronal loss and improved cognitive functions .

Comparative Analysis

| Property | (2beta,3alpha,5alpha,16beta,17beta)-Di-piperidinyl-androstane | Other Anabolic Steroids |

|---|---|---|

| Molar Mass | 500.76 g/mol | Varies |

| Density | 1.117 g/cm³ | Varies |

| Anabolic Activity | Moderate to high | High |

| Neuroactive Effects | Yes | Limited |

| Cardiovascular Impact | Potential modulation | Varies |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (2β,3α,5α,16β,17β)-2,16-Di-(1-piperidinyl)androstane-3,17-diol 3-Acetate?

- Methodological Answer : Key steps involve bromination at strategic positions (e.g., C-16) followed by controlled alkaline hydrolysis to introduce hydroxyl groups. Piperidinyl groups are introduced via nucleophilic substitution, while the 3-acetate is formed through esterification. For example, bromination of a 17-ketone precursor (similar to compound 1 in ) can yield intermediates for subsequent functionalization. Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid epimerization .

Q. How can structural characterization of this compound be performed to confirm stereochemistry?

- Methodological Answer :

- NMR : Use H-H COSY and NOESY to assign stereochemical relationships (e.g., 3α vs. 3β configurations).

- X-ray crystallography : Resolve crystal structures to confirm absolute configurations, as demonstrated for similar androstane derivatives in .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula, while fragmentation patterns confirm substituent positions .

Advanced Research Questions

Q. How does the stereochemistry of substituents (e.g., 3α vs. 3β) influence nuclear receptor binding affinity?

- Methodological Answer :

-

Saturation binding assays : Compare values using in vitro synthesized receptors (e.g., ERβ from ). For example, 5α-androstane-3β,17β-diol binds ERβ with , while the 3α epimer shows no activity.

-

Cotransfection experiments : Use reporter gene assays (e.g., estrogen-responsive luciferase) to assess transcriptional activation. The 3β configuration in similar compounds induces a 3-fold increase in reporter activity at 10 nM, whereas 3α derivatives are inactive .

Table 1 : Ligand-binding affinities of androstane derivatives (adapted from )

Compound ERβ (nM) Transcriptional Activation (Fold) 17β-estradiol (E2) 0.6 3.0 5α-androstane-3β,17β-diol 1.2 1.8 5α-androstane-3α,17β-diol >100 0

Q. What experimental designs are optimal for evaluating metabolic stability in vitro?

- Methodological Answer :

- Hepatocyte incubations : Use primary rat hepatocytes with NADPH cofactors to monitor phase I metabolism (e.g., oxidation at C-3 or C-17). shows that 5α-androstane-3β,17β-diol is metabolized to 3-keto derivatives under NADPH-driven conditions.

- LC-MS/MS quantification : Track parent compound depletion and metabolite formation over time. Adjust incubation parameters (pH, temperature) to mimic physiological conditions .

Q. How can computational modeling predict interactions between this compound and steroidogenic enzymes (e.g., 17β-HSD)?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model ligand-enzyme binding poses. Focus on hydrogen bonding with catalytic residues (e.g., Tyr-218 in 17β-HSD).

- MD simulations : Assess binding stability over 100-ns trajectories to evaluate conformational flexibility of the piperidinyl groups. Compare results with experimental IC values from enzymatic assays .

Q. What strategies mitigate data contradictions in receptor-binding studies (e.g., ERβ vs. AR specificity)?

- Methodological Answer :

- Competitive binding assays : Use radiolabeled ligands (e.g., H-E2 for ERβ, H-DHT for AR) to quantify displacement.

- Tissue-specific expression profiling : Validate receptor presence via qPCR or Western blot in target tissues (e.g., prostate epithelium for ERβ, per ).

- Statistical rigor : Apply ANOVA with post-hoc tests to differentiate nonspecific binding in saturation curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.